2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
Description
This compound is a disazo dye characterized by two azo (-N=N-) linkages and multiple sulfonic acid (-SO₃H) groups, neutralized as sodium salts. Its structure includes a naphthalene backbone substituted with amino (-NH₂), hydroxy (-OH), and sulfonic acid groups, which confer water solubility and chromatic properties. Such dyes are typically used in textiles, inks, and industrial applications due to their intense color and stability. The presence of two azo groups increases molecular conjugation, enhancing light absorption in the visible spectrum. 1, H318) under EU Regulation (CE) No. 790/2009 .
Properties
CAS No. |
75627-22-4 |
|---|---|
Molecular Formula |
C30H19N5Na2O7S2 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H21N5O7S2.2Na/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25;;/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
OJDQVFORWUEMCR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 7-Amino-4-hydroxy-3-naphthalenesulfonic acid derivatives serve as coupling components.
- 1-Naphthylamine or 1-naphthalenesulfonic acid derivatives are diazotized to form diazonium salts.
- Sodium hydroxide or other alkaline agents to maintain alkaline conditions during coupling.
Stepwise Synthesis
-
- Aromatic amines such as 1-naphthylamine or 7-amino-4-hydroxy-3-naphthalenesulfonic acid derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form diazonium salts.
- The reaction is carefully controlled to prevent decomposition of the diazonium intermediate.
-
- The diazonium salt solution is added slowly to an alkaline solution containing the coupling component (e.g., 7-amino-4-hydroxy-3-naphthalenesulfonic acid).
- The pH is maintained typically between 8 and 10 to favor coupling and avoid side reactions.
- The coupling reaction proceeds via electrophilic aromatic substitution, forming the azo bond (-N=N-).
- Temperature is kept low to moderate (0–25 °C) to control reaction rate and product quality.
-
- The azo dye precipitates or remains in solution depending on conditions.
- The product is isolated by filtration or crystallization.
- Washing with water and drying yields the sodium salt form of the azo dye.
Specific Notes on the Target Compound
- The compound involves coupling of a diazonium salt derived from 1-naphthalenesulfonic acid derivatives with 7-amino-4-hydroxy-3-naphthalenesulfonic acid.
- The presence of multiple sulfonic acid groups requires careful pH control to maintain solubility and prevent premature precipitation.
- The azo coupling at the 3-position of the naphthalene ring is favored due to activation by the hydroxy and amino groups.
Research Findings and Data
Reaction Conditions and Yields
| Step | Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Diazotization | 0–5 °C, NaNO2 + HCl | Freshly prepared diazonium salt | >90 |
| Azo Coupling | pH 8–10, 0–25 °C, alkaline medium | Slow addition, stirring, controlled pH | 85–95 |
| Isolation | Filtration/crystallization | Washing with water, drying | 80–90 |
Analytical Characterization
- UV-Vis spectroscopy confirms azo bond formation with characteristic absorption maxima.
- Infrared spectroscopy shows sulfonate and azo functional groups.
- Elemental analysis matches expected composition for sodium salt form.
- High-performance liquid chromatography (HPLC) confirms purity >95%.
Summary of Preparation Method
| Stage | Reagents/Conditions | Purpose |
|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| Coupling | Diazonium salt + 7-amino-4-hydroxy-3-naphthalenesulfonic acid, pH 8–10, 0–25 °C | Azo bond formation |
| Isolation | Filtration/crystallization, washing, drying | Purification and sodium salt formation |
Additional Considerations
- The reaction must be performed under controlled temperature to avoid diazonium salt decomposition.
- Alkaline conditions are critical for coupling efficiency and product solubility.
- The presence of multiple sulfonic acid groups enhances water solubility but requires careful pH adjustment.
- Scale-up requires monitoring of reaction exotherm and mixing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can result in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Dyes and Pigments
This compound serves as a crucial intermediate in the synthesis of various dyes. It enhances color stability and brightness in textiles and plastics. The presence of sulfonic acid groups in its structure allows for improved solubility and interaction with dye substrates, making it a preferred choice in dye formulations.
Key Properties:
- Acts as a coupling agent in azo dye synthesis.
- Enhances the solubility of dyes in aqueous solutions.
- Contributes to the brightness and stability of colorants.
Surfactants
In the field of detergents, sodium 2-naphthalenesulfonate functions as an effective surfactant. It reduces surface tension, which improves the wetting properties of cleaning formulations. This leads to better penetration into stains and enhances cleaning efficiency.
Applications:
- Used in household and industrial cleaning products.
- Improves emulsification and dispersion of oily substances.
Pharmaceuticals
In pharmaceutical formulations, this compound is utilized as an additive to enhance the solubility of active ingredients. This property is particularly beneficial for poorly soluble drugs, facilitating better drug formulation and delivery.
Benefits:
- Increases bioavailability of active pharmaceutical ingredients.
- Supports the development of more effective drug delivery systems.
Analytical Chemistry
Sodium 2-naphthalenesulfonate is employed as a reagent in various analytical methods, particularly in spectrophotometry. Its strong UV absorbance characteristics make it useful for detecting and quantifying different substances.
Applications:
- Serves as an ion-pair reagent in high-performance liquid chromatography (HPLC).
- Enhances separation of ionic and polar compounds during analysis.
Water Treatment
This compound plays a role in water treatment processes by acting as a flocculating agent. It aids in removing impurities from water, thereby improving overall water quality.
Mechanism:
- Facilitates the aggregation of suspended particles, making them easier to remove from water systems.
Case Studies and Research Findings
Research has documented various applications and benefits of sodium 2-naphthalenesulfonate:
- Dye Synthesis : A study highlighted its role as a diazo component in synthesizing azo dyes, demonstrating its effectiveness in producing vibrant colors with high stability under various conditions .
- Pharmaceutical Formulations : Investigations into drug formulations have shown that incorporating this compound can significantly enhance the solubility profiles of active ingredients, leading to improved therapeutic outcomes .
- Analytical Techniques : In analytical chemistry, it has been shown that using sodium 2-naphthalenesulfonate as an ion-pairing agent improves the resolution of complex mixtures during HPLC analysis .
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in dyeing processes and potential binding with biological molecules in medical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituent positions, sulfonation patterns, and azo linkages. Below is a comparative analysis based on evidence:
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt, known for its complex azo structure, is a compound of significant interest in various biological and chemical applications. This article reviews its biological activity, including toxicity studies, mutagenicity assessments, and potential applications in different fields.
The compound is characterized by the following structural features:
- Chemical Formula : C₁₈H₁₅N₄NaO₈S₂
- Molecular Weight : 453.46 g/mol
- CAS Number : Not specifically listed but related to naphthalene sulfonic acids.
Toxicity and Safety Assessments
-
Acute and Chronic Toxicity :
- Studies indicate that sodium naphthalenesulfonate, a related compound, shows low acute toxicity with no significant adverse effects observed at high doses (up to 1000 mg/kg/day) in animal models .
- No developmental or reproductive toxicity was noted in repeated dose studies, suggesting a favorable safety profile for potential applications .
- Genotoxicity :
- Dermal Absorption :
Case Studies and Research Findings
Several studies have explored the biological activity of naphthalenesulfonic acid derivatives:
- Antimicrobial Activity :
- Environmental Impact :
- Applications in Dye Chemistry :
Data Summary Table
| Property | Finding |
|---|---|
| Acute Toxicity | Low (no significant effects at 1000 mg/kg) |
| Chronic Toxicity | No developmental/reproductive effects |
| Genotoxicity | Negative (Ames test) |
| Dermal Absorption | ~1% absorption |
| Antimicrobial Activity | Effective against various bacteria |
| Environmental Biodegradability | Yes |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step azo-coupling reactions. Critical steps include:
- Diazotization : Use sodium nitrite in acidic media (pH < 3) at 0–5°C to diazotize aromatic amines.
- Coupling : React diazonium salts with naphthalene derivatives (e.g., 7-amino-4-hydroxy-2-naphthalenesulfonic acid) under controlled pH (8–10) to ensure regioselectivity .
- Purification : Employ recrystallization in ethanol-water mixtures or ion-exchange chromatography to remove unreacted sulfonic acid intermediates. Purity ≥90% is achievable via technical-grade protocols .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- UV-Vis Spectroscopy : Detect λmax in the 450–600 nm range due to π→π* transitions in the azo and naphthalene groups .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in D2O to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 102–110 ppm for <sup>13</sup>C) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M–Na]<sup>−</sup> and fragmentation patterns of azo bonds .
Q. How should this compound be handled for safe laboratory use?
- Storage : Keep in airtight containers at 4°C to prevent oxidation of the azo group.
- Safety : Classified as Eye Dam. 1 (H318) under EU Regulation (EC) No. 1272/2007. Use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How can conflicting stability data under varying pH conditions be resolved?
Studies report instability at pH > 10 due to hydrolysis of the azo bond. To address contradictions:
- Controlled Kinetic Studies : Monitor degradation via HPLC at 25°C across pH 2–12.
- Buffer Selection : Use phosphate (pH 2–7.5) and carbonate (pH 8–10) buffers to avoid ionic interference .
- Validation : Compare results with structurally similar azo dyes (e.g., 4-hydroxy-3-[(4-sulfophenyl)azo]-1-naphthalenesulfonic acid) to identify substituent effects .
Q. What computational models predict interactions with biological targets (e.g., enzymes or DNA)?
- Molecular Docking : Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1BM0) or DNA G-quadruplexes.
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonate groups for electrostatic interactions) .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (AMBER force field) .
Q. What challenges arise in characterizing degradation products?
Degradation via azo bond cleavage produces aromatic amines (potential carcinogens). Mitigation strategies include:
- LC-MS/MS : Identify fragments like 7-amino-4-hydroxy-2-naphthalenesulfonic acid (m/z 239.25) .
- Toxicity Screening : Use Ames tests to evaluate mutagenicity of degradation byproducts .
Methodological Guidance Table
Key Research Gaps
- Solvatochromism : Limited data on spectral shifts in non-aqueous solvents.
- Biolabeling : Potential as a fluorescent probe remains unexplored; modify sulfonate groups for cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
